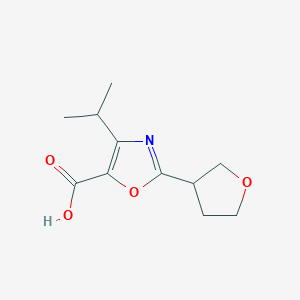
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxolane ring, an oxazole ring, and a carboxylic acid functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is typically formed through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Coupling of the Rings:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism by which 2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Oxolan-3-yl)-4-(methyl)-1,3-oxazole-5-carboxylic acid
- 2-(Oxolan-3-yl)-4-(ethyl)-1,3-oxazole-5-carboxylic acid
- 2-(Oxolan-3-yl)-4-(butyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
2-(Oxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific structural features, including the propan-2-yl group and the combination of oxolane and oxazole rings
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(oxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c1-6(2)8-9(11(13)14)16-10(12-8)7-3-4-15-5-7/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clé InChI |
FUJZKXZSWSTIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(OC(=N1)C2CCOC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)

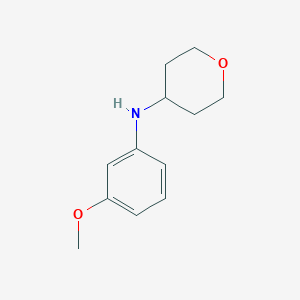
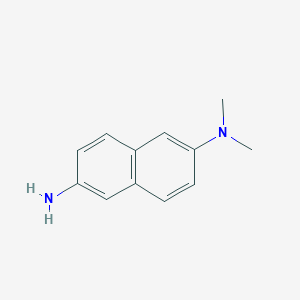
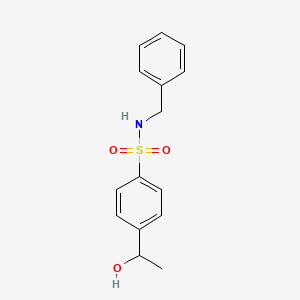
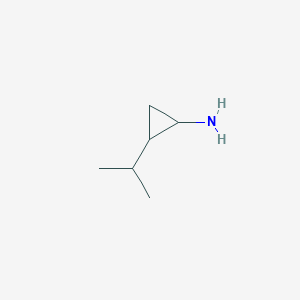
![tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate](/img/structure/B13240478.png)
![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)

![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
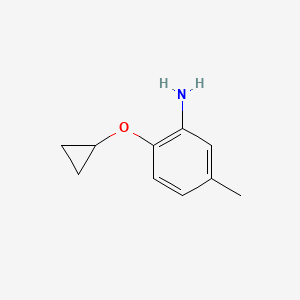
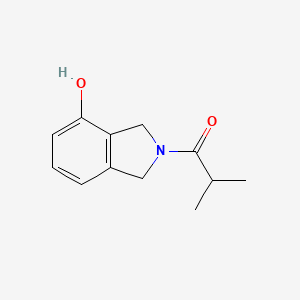
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
